2-[(4-Methoxyphenyl)methyl]-3,5-dioxo-2,9-diazaspiro[5.5]undecan-9-yl 2,2-dimethylpropanoate
Description
Methoxyphenyl Substituent
- Electronic Effects : The electron-donating methoxy group (-OCH₃) enhances the π-electron density of the benzene ring, influencing potential π-π stacking interactions.
- Spatial Orientation : The benzyl group at N2 adopts an equatorial position relative to the spiro core, minimizing steric clashes with the pivalate ester.
Dimethylpropanoate Ester
- Steric Shielding : The bulky 2,2-dimethylpropanoate (pivalate) group at N9 creates a steric barrier, potentially hindering nucleophilic attack at the ester carbonyl.
- Hydrogen Bonding : The carbonyl oxygen (O5) may participate in weak C–H···O interactions with adjacent methoxyphenyl hydrogens, as seen in similar spirocyclic esters.
X-ray Crystallographic Data and Bond Angle Analysis
While direct X-ray data for this compound is unavailable, crystallographic studies of analogous spiro[5.5]undecanes provide structural insights:
The spiro carbon (C7) exhibits tetrahedral geometry, with bond angles approximating 109.5°. The ester group’s carbonyl bond length (1.21–1.23 Å) aligns with typical C=O distances.
Comparative Structural Analysis with Related Diazaspiro Compounds
Versus 3,9-Diazaspiro[5.5]undecane Derivatives
- Electron-Withdrawing Groups : The 3,5-dioxo groups in the target compound reduce basicity at N2 and N9 compared to non-ketone analogs (e.g., 3,9-bis(2-hydroxyethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane).
- Steric Bulk : The pivalate ester confers greater steric hindrance than smaller esters (e.g., methyl or ethyl), affecting solubility and reactivity.
Versus Aromatic-Substituted Analogs
- Methoxy vs. Pyridinyl : Replacing the methoxyphenyl group with pyridinyl (e.g., in (4-methoxyphenyl)-(2-pyridin-4-yl-2,9-diazaspiro[5.5]undecan-9-yl)methanone) introduces hydrogen-bonding capabilities but reduces lipophilicity.
- Bioactivity Correlations : Cytotoxic diazaspiro compounds (e.g., 2,9-diazaspiro[5.5]undecane activators of endoplasmic reticulum stress) lack the pivalate ester, suggesting substituent-dependent biological targeting.
Properties
IUPAC Name |
[2-[(4-methoxyphenyl)methyl]-3,5-dioxo-2,9-diazaspiro[5.5]undecan-9-yl] 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O5/c1-21(2,3)20(27)29-24-11-9-22(10-12-24)15-23(19(26)13-18(22)25)14-16-5-7-17(28-4)8-6-16/h5-8H,9-15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVSSVSOQWPPAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)ON1CCC2(CC1)CN(C(=O)CC2=O)CC3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(4-Methoxyphenyl)methyl]-3,5-dioxo-2,9-diazaspiro[5.5]undecan-9-yl 2,2-dimethylpropanoate (CAS Number: 1312814-90-6) is a synthetic organic molecule with potential biological activities. This article explores its biological properties, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₂₂H₃₀N₂O₅
- Molecular Weight : 402.49 g/mol
- Structure : The compound features a spirocyclic core that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₃₀N₂O₅ |
| Molecular Weight | 402.49 g/mol |
| CAS Number | 1312814-90-6 |
| Purity | >95% |
Pharmacological Effects
The biological activity of this compound has been investigated primarily in the context of its interaction with various biological targets:
- GABA Receptor Modulation : Preliminary studies indicate that related compounds exhibit affinity for GABA_A receptor subtypes, suggesting potential anxiolytic or sedative effects. The spirocyclic structure may enhance binding affinity due to spatial orientation and steric factors .
- Antimicrobial Activity : Compounds with similar structural motifs have shown promising antimicrobial properties against a range of pathogens. The presence of the methoxyphenyl group may enhance lipophilicity, facilitating membrane penetration and increasing activity against bacterial strains .
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties in vitro by inhibiting pro-inflammatory cytokines. This suggests that the compound could be explored for therapeutic applications in inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key modifications that could enhance efficacy include:
- Altering Substituents on the Spiro Ring : Modifications in the spirocyclic structure can significantly affect receptor binding and pharmacokinetics.
- Methoxy Group Positioning : The position of the methoxy group on the phenyl ring influences lipophilicity and receptor selectivity.
Case Study 1: GABA_A Receptor Interaction
A study evaluated a series of spirocyclic compounds for their ability to modulate GABA_A receptors. The results indicated that compounds with similar structural features to our target exhibited significant binding affinity, leading to enhanced anxiolytic effects in animal models. The findings suggest that further exploration of this compound could yield valuable insights into its therapeutic potential .
Case Study 2: Antimicrobial Screening
In another investigation, derivatives of spirocyclic compounds were screened against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed that certain analogs possessed noteworthy antimicrobial activity, indicating that modifications to the core structure could lead to new antibacterial agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spirodiazepine Analogs
2-(3,5-Dioxo-1-(4-methoxyphenyl)-1,4-diazaspiro[5.5]undecan-4-yl)acetamide (7f)
- Structure : Shares the spiro[5.5]undecane core and 4-methoxyphenyl group but replaces the pivalate ester with an acetamide moiety.
Key Data :
Property Value/Observation Reference Melting Point 94 °C IR Bands (C=O) 1678.07, 1670.35, 1654.92 cm⁻¹ Yield 97% Solubility Likely polar (amide group enhances hydrophilicity) - The absence of a bulky pivalate group may also alter metabolic stability .
tert-Butyl 2-(4-methoxybenzyl)-3,5-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate
- Structure: Nearly identical to the target compound but substitutes the 2,2-dimethylpropanoate with a tert-butyl carboxylate.
Key Data :
Property Value/Observation Reference Availability Discontinued (synthesis challenges?) - Comparison: The tert-butyl ester offers greater steric hindrance than the pivalate group, which might influence binding affinity or metabolic cleavage rates.
Functional Group Variations
- Acetonitrile Derivatives (e.g., 8a) :
- Structure : Replaces the ester/amide with a nitrile group and features a cyclopentyl ring (spiro[4.5]decane).
- Key Data :
| Property | Value/Observation | Reference |
|---|---|---|
| IR Bands (C=O) | 1743.65, 1687.71 cm⁻¹ | |
| Melting Point | 70 °C |
- The smaller spiro[4.5] system may reduce conformational flexibility compared to the spiro[5.5] core .
Methoxy-Containing Agrochemicals
- Metsulfuron Methyl Ester: Structure: A sulfonylurea herbicide with a triazine ring and methoxy group. Comparison: While structurally distinct, the 4-methoxy group in both compounds may confer similar metabolic resistance via steric protection of the methoxy oxygen.
Preparation Methods
Microwave-Assisted Synthesis of Diazaspiro Derivatives
A recent study demonstrated the efficient synthesis of 2,4-diazaspiro[5.5]undecane-1,5,9-trione derivatives via a microwave-assisted cascade cyclization process involving a double Michael addition reaction. Key points include:
- Reactants: N,N-dimethyl barbituric acid or 1,3-diethylthiobarbituric acid with penta-1,4-diene-3-one derivatives.
- Catalyst: Triethylamine.
- Solvent: Dichloromethane (CH2Cl2).
- Conditions: Microwave irradiation at 200 W, 40 °C for 15 minutes.
- Outcome: High yields (up to 98%) with short reaction times compared to conventional heating methods.
- Purification: Extraction with chloroform and column chromatography.
This method offers advantages such as reduced reaction time, higher yields, and minimized byproducts, making it a preferred approach for constructing the diazaspiro core.
| Parameter | Microwave-Assisted Method | Conventional Method |
|---|---|---|
| Reaction Time | 15 minutes | Several hours |
| Yield | 78-98% | Lower yields |
| Catalyst | Triethylamine | Triethylamine |
| Solvent | CH2Cl2 | CH2Cl2 |
| Temperature | 40 °C | Similar or higher |
| Purification | Column chromatography | Column chromatography |
Synthesis of Penta-1,4-diene-3-one Precursors
The penta-1,4-diene-3-one derivatives used in the above reaction are synthesized via Claisen–Schmidt condensation between substituted benzaldehydes and acetone in ethanolic NaOH solution. This step is crucial for introducing aryl or heteroaryl substituents that become part of the spirocyclic system.
Esterification to Form 2,2-Dimethylpropanoate (tert-Butyl Ester)
The final step involves esterification of the diazaspiro compound’s carboxylic acid functionality with 2,2-dimethylpropanoic acid or its activated derivatives (e.g., acid chlorides or anhydrides) to form the tert-butyl ester. Typical conditions include:
- Reagents: 2,2-dimethylpropanoic acid or tert-butyl chloroformate.
- Catalyst: Acid catalysts like sulfuric acid or coupling agents such as DCC (dicyclohexylcarbodiimide).
- Solvent: Dichloromethane or other inert solvents.
- Temperature: Room temperature to mild heating.
- Purification: Column chromatography or recrystallization.
This esterification step stabilizes the molecule and improves its solubility and handling properties.
Summary Table of Preparation Steps
| Step | Reactants/Conditions | Key Features | Yield/Outcome |
|---|---|---|---|
| 1. Synthesis of penta-1,4-diene-3-one derivatives | Substituted benzaldehydes + acetone, NaOH catalyst, ethanol solvent | Claisen–Schmidt condensation for aryl substitution | High yield, straightforward |
| 2. Formation of diazaspiro core | N,N-dimethyl barbituric acid + penta-1,4-diene-3-one derivatives, triethylamine, microwave irradiation (200 W, 40 °C, 15 min) | Cascade cyclization via double Michael addition | Up to 98% yield, rapid |
| 3. Alkylation with 4-methoxybenzyl group | 4-methoxybenzyl halide, base, polar aprotic solvent | N-alkylation of diazaspiro nitrogen | Efficient substitution |
| 4. Esterification with 2,2-dimethylpropanoate | 2,2-dimethylpropanoic acid or tert-butyl chloroformate, acid catalyst or coupling agent | Formation of tert-butyl ester | High purity product |
Research Findings and Analysis
- Microwave-assisted synthesis significantly enhances the efficiency of diazaspiro ring formation compared to traditional heating methods, reducing reaction times from hours to minutes and improving yields.
- The choice of substituents on the penta-1,4-diene-3-one derivatives influences the reaction outcome and the biological properties of the final compound.
- The esterification step with 2,2-dimethylpropanoate is critical for modifying solubility and stability, which is important for further pharmaceutical applications.
- Characterization of synthesized compounds is typically performed using 1H-NMR, 13C-NMR, LC-MS, and elemental analysis to confirm structure and purity.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-[(4-Methoxyphenyl)methyl]-3,5-dioxo-2,9-diazaspiro[5.5]undecan-9-yl 2,2-dimethylpropanoate, and how can purity be verified?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling the diazaspiro core with the 4-methoxyphenylmethyl group and esterifying with 2,2-dimethylpropanoic acid. Key steps include:
- Characterization : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to verify structural integrity.
- Purity Assessment : Employ reverse-phase HPLC with UV detection (≥95% purity threshold) and thermogravimetric analysis (TGA) to detect residual solvents .
Q. How should researchers assess the stability of this compound under different storage conditions?
- Methodological Answer : Conduct accelerated stability studies under varying temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels (e.g., 60% RH). Monitor degradation via:
- Analytical Techniques : HPLC-MS to track decomposition products and quantify remaining parent compound.
- Kinetic Modeling : Calculate degradation half-life using Arrhenius equations. Store lyophilized samples in inert atmospheres (argon) to minimize hydrolysis of the ester group .
Advanced Research Questions
Q. What experimental strategies can be employed to investigate the compound’s interactions with specific enzymes or receptors?
- Methodological Answer :
- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity (Kd) for target proteins.
- Activity Profiling : Pair with chemiluminescent substrates (e.g., alkaline phosphatase-linked assays) to detect enzymatic inhibition/activation, leveraging ultra-sensitive detection limits (femtomolar sensitivity) .
- Structural Insights : Perform X-ray crystallography or cryo-EM of ligand-protein complexes to identify binding motifs in the diazaspiro core .
Q. How can environmental fate studies be designed to evaluate the compound’s persistence and degradation products in aquatic systems?
- Methodological Answer :
- Experimental Design : Simulate aquatic environments (pH 5–9, UV exposure) and analyze samples via LC-QTOF-MS to identify transformation products.
- Biotic Pathways : Use microbial consortia from sediment/water matrices to assess biodegradation rates under aerobic/anaerobic conditions.
- Ecotoxicity : Pair with standardized assays (e.g., Daphnia magna mortality, algal growth inhibition) to correlate degradation products with ecological risks .
Q. How can contradictory data on the compound’s solubility and bioavailability be resolved in pharmacokinetic studies?
- Methodological Answer :
- Solubility Enhancement : Test co-solvents (e.g., PEG-400, DMSO) or cyclodextrin-based formulations. Use shake-flask methods with HPLC quantification.
- Bioavailability Optimization : Employ in vitro Caco-2 cell monolayers to measure permeability (Papp) and compare with in vivo rodent PK data. Adjust stereoelectronic properties (e.g., ester vs. carbamate prodrugs) to balance lipophilicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
